3-(1H-imidazol-5-yl)propyl carbamimidothioate
Overview
Description
. This compound has been primarily used in scientific research to study the histamine H3 receptor’s role in various physiological and pathological processes.
Preparation Methods
The synthesis of VUF 8328 involves the reaction of 3-(1H-imidazol-5-yl)propylamine with thiocyanate to form the carbamimidothioate group . The reaction conditions typically include the use of solvents such as dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG) 300, along with surfactants like Tween 80 .
Chemical Reactions Analysis
VUF 8328 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed information on the reagents and products is limited.
Reduction: Similar to oxidation, reduction reactions can be performed, but specific details are scarce.
Substitution: VUF 8328 can undergo substitution reactions, particularly at the imidazole ring and the carbamimidothioate group.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
VUF 8328 has a wide range of applications in scientific research, including:
Mechanism of Action
VUF 8328 exerts its effects by binding to and activating the histamine H3 receptor . This receptor is a G-protein-coupled receptor that modulates the release of various neurotransmitters, including histamine, acetylcholine, and dopamine . By activating the H3 receptor, VUF 8328 can influence various physiological processes, such as sleep-wake regulation, appetite control, and cognitive function .
Comparison with Similar Compounds
VUF 8328 is unique in its specific agonistic activity towards the histamine H3 receptor. Similar compounds include:
Impromidine: Another histamine receptor agonist, but with different receptor subtype specificity.
Dimaprit: A histamine H2 receptor agonist, structurally different from VUF 8328.
JNJ-7777120: A histamine H4 receptor antagonist, used for comparison in receptor studies.
VUF 8328 stands out due to its specific activity at the H3 receptor, making it a valuable tool in histamine receptor research.
Properties
IUPAC Name |
3-(1H-imidazol-5-yl)propyl carbamimidothioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4S/c8-7(9)12-3-1-2-6-4-10-5-11-6/h4-5H,1-3H2,(H3,8,9)(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUVWGBVEFRHCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CCCSC(=N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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